
2-Norpinene-2-propionaldehyde,6,6-dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Norpinene-2-propionaldehyde,6,6-dimethyl is an organic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . It is also known by other names such as Pinoacetaldehyde and 6,6-dimethyl-bicyclo[3.1.1]hept-2-ene-2-propanal . This compound is characterized by its fresh, clean, watery, balsam, pine, nutty, and natural aldehydic odor .
Preparation Methods
The preparation of 2-Norpinene-2-propionaldehyde,6,6-dimethyl involves complex synthetic routes. One common method includes the use of strong reducing agents such as lithium aluminum hydride (LiAlH4) or aluminum hydride (AlH3) to reduce related compounds . Industrial production methods may vary, but they typically involve similar reduction processes under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
2-Norpinene-2-propionaldehyde,6,6-dimethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Norpinene-2-propionaldehyde,6,6-dimethyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies related to its biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Norpinene-2-propionaldehyde,6,6-dimethyl involves its interaction with molecular targets and pathways. It may act as an aldehyde, participating in various biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
2-Norpinene-2-propionaldehyde,6,6-dimethyl can be compared with similar compounds such as:
- 6,6-dimethyl-bicyclo[3.1.1]hept-2-ene-2-propanal
- 6,6-dimethyl-2-norpinene-2-propionaldehyde
- Bicyclo[3.1.1]hept-2-ene-2-propanal, 6,6-dimethyl-
These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific odor profile and its versatility in various chemical reactions .
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]propanal |
InChI |
InChI=1S/C12H18O/c1-12(2)10-6-5-9(4-3-7-13)11(12)8-10/h5,7,10-11H,3-4,6,8H2,1-2H3/t10-,11-/m1/s1 |
InChI Key |
DDFGFKGJBOILQZ-GHMZBOCLSA-N |
Isomeric SMILES |
CC1([C@@H]2CC=C([C@H]1C2)CCC=O)C |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


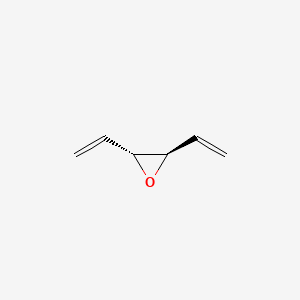

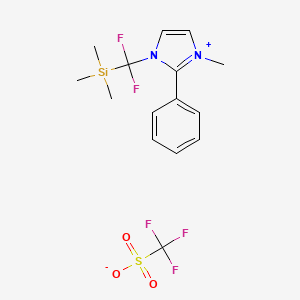
![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
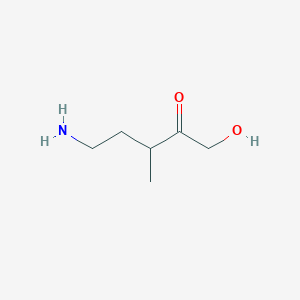
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
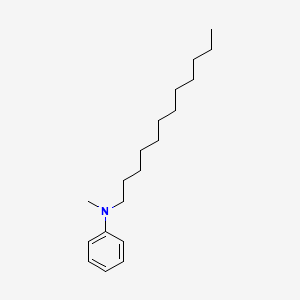
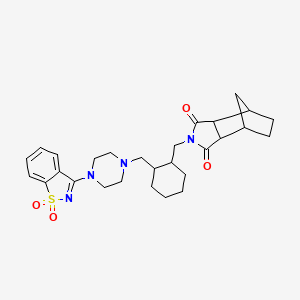
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
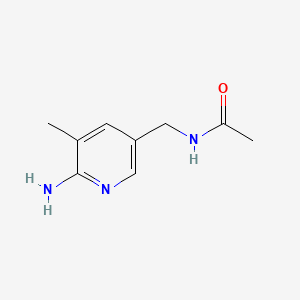
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
